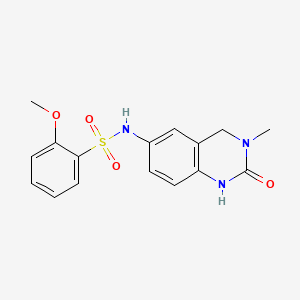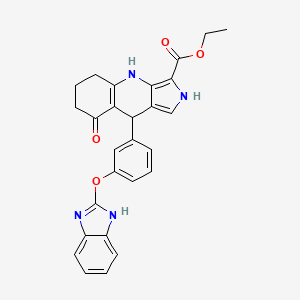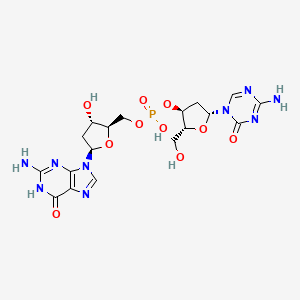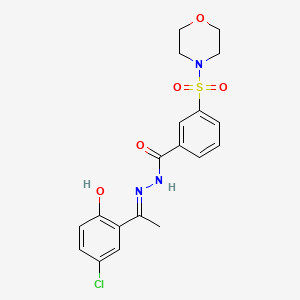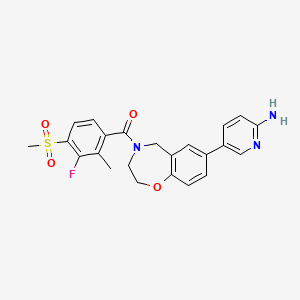
XL388
描述
mTORC1/mTORC2 Inhibitor XL388 is an orally bioavailable, ATP-competitive inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1; TOR complex 1; TORC1) and rictor-mTOR (mTOR complex 2; mTORC2; TOR complex 2; TORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/mTORC2 inhibitor this compound targets, selectively binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors; it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells.
科学研究应用
抗肾细胞癌剂
XL388 是一种很有希望的抗肾细胞癌 (RCC) 药物 {svg_1}. 它已被证实能够抑制 RCC 细胞系和原代人 RCC 细胞的存活和增殖 {svg_2}. This compound 在这些细胞中激活 caspase 依赖性凋亡,导致其死亡 {svg_3}.
mTOR 激酶抑制剂
This compound 是一种雷帕霉素的哺乳动物靶蛋白 (mTOR) 激酶抑制剂 {svg_4}. 它已被发现能够阻断 mTOR 复合物 1 (mTORC1) 和 mTORC2 的激活,并耗尽 RCC 细胞中的缺氧诱导因子 1α (HIF1α) 和 HIF-2α 表达 {svg_5}.
胶质母细胞瘤治疗
This compound 已被用于治疗胶质母细胞瘤,一种破坏性脑癌 {svg_6}. 它已被证实能够在胶质瘤细胞中诱导显著的凋亡激活 {svg_7}.
抑制肿瘤细胞迁移
This compound 被发现能够抑制肿瘤细胞迁移 {svg_8}. 这一点在癌症治疗中尤其重要,因为它有可能阻止癌细胞扩散到身体的其他部位。
抑制细胞增殖
This compound 被证实能够抑制细胞增殖 {svg_9}. 这一点在癌症治疗中可能特别有用,因为不受控制的细胞增殖是癌症的主要问题。
体内抗肿瘤活性
This compound 的口服给药已被证实能够抑制严重联合免疫缺陷小鼠的皮下 A172 异种移植生长 {svg_10}. 这表明 this compound 有可能被用作体内的抗肿瘤剂。
作用机制
Target of Action
XL388 is a potent and selective inhibitor of both subtypes of the mechanistic target of rapamycin (mTOR), mTORC1 and mTORC2 . mTOR is a key protein kinase that regulates cell growth, proliferation, survival, autophagy, and angiogenesis .
Mode of Action
This compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of Akt and S6K1, thereby inhibiting the activation of Akt-mTORC1/2 . This results in a decrease in cell survival, proliferation, migration, invasion, and cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is often overactivated in various types of cancer due to mutations such as epidermal growth factor receptor (EGFR) amplification and PTEN depletion . By inhibiting mTORC1 and mTORC2, this compound disrupts this pathway, leading to decreased cell proliferation and survival .
Pharmacokinetics
This compound is orally bioavailable and displays good pharmacokinetics in multiple species with moderate bioavailability . The mean plasma protein binding of this compound in human, monkey, dog, rat, and mouse plasma is evaluated at 5 μM and is determined to be 86%, 90%, 89%, 85%, and 84%, respectively .
Result of Action
This compound has been shown to inhibit the survival and proliferation of various cancer cell lines, including renal cell carcinoma and glioma cells . It induces significant apoptosis activation in these cells . In vivo, oral administration of this compound has been shown to inhibit tumor growth in xenograft models .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapeutics can enhance the cytotoxicity of this compound . Additionally, the activation of the MEK-ERK pathway might be a key resistance factor of this compound, and pharmacological or shRNA-mediated inhibition of the MEK-ERK pathway can sensitize this compound-induced cytotoxicity in RCC cells .
属性
IUPAC Name |
[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S/c1-14-18(5-7-20(22(14)24)32(2,29)30)23(28)27-9-10-31-19-6-3-15(11-17(19)13-27)16-4-8-21(25)26-12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H2,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFBAYSBVQBKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336669 | |
| Record name | XL-388 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251156-08-7 | |
| Record name | XL-388 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251156087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL-388 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XL-388 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I5G3Z7XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)



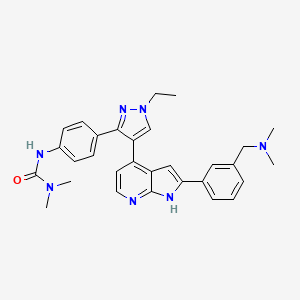
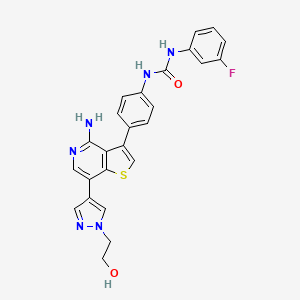
![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)

